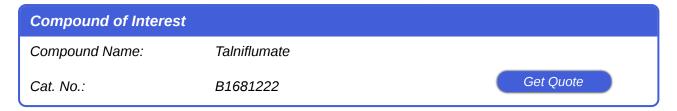


Talniflumate: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Talniflumate, a phthalidyl ester derivative of niflumic acid, is an established anti-inflammatory agent with emerging applications as a mucin regulator. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and multifaceted pharmacological activities of **Talniflumate**. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental evaluation, and therapeutic potential. This document summarizes key quantitative data in structured tables, delineates detailed experimental protocols from cited literature, and presents mandatory visualizations of its core signaling pathways and experimental workflows using the DOT language for Graphviz.

Molecular Structure and Physicochemical Properties

Talniflumate is chemically designated as the 3-oxo-1,3-dihydro-2-benzofuran-1-yl ester of 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid. It functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, niflumic acid.[1]

Table 1: Molecular and Physicochemical Properties of Talniflumate



| Property | Value | Source |
|------------------------|---------------|--------|
| Molecular Formula | C21H13F3N2O4 | |
| Molecular Weight | 414.3 g/mol | |
| CAS Number | 66898-62-2 | |
| Melting Point | 165-166 °C | [2] |
| logP | 4.47 | [3] |
| Water Solubility | 0.00417 mg/mL | [1] |
| pKa (Strongest Acidic) | 13.33 | [1] |
| pKa (Strongest Basic) | 3.5 | [1] |

Table 2: Solubility of **Talniflumate** in Various Solvents

| Solvent | Solubility | Source |
|----------------------------------|-------------------|--------|
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [4] |
| Ethanol | Slightly soluble | [4] |
| Aqueous Buffers | Sparingly soluble | [4] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [4] |

Pharmacological Properties and Mechanism of Action

Talniflumate exerts its therapeutic effects through a multi-target mechanism, primarily driven by its active metabolite, niflumic acid.

Inhibition of Mucin Synthesis via GCNT3



A primary mechanism of **Talniflumate** is the potent and selective inhibition of the core 2 β -1,6-N-acetylglucosaminyltransferase (GCNT3), a key enzyme in mucin biosynthesis.[1] By inhibiting GCNT3, **Talniflumate** decreases the expression of mucin genes, leading to reduced production of mucins.[1] This action is particularly relevant in diseases characterized by mucus hypersecretion, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] In the context of pancreatic cancer, the reduction of the mucin barrier by **Talniflumate** has been shown to enhance T-cell activation and infiltration, thereby improving the efficacy of chemotherapy.[5]

Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition

Niflumic acid, the active form of **Talniflumate**, is a known inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By blocking the COX pathway, **Talniflumate** exhibits significant analgesic and anti-inflammatory properties.

Blockade of Calcium-Activated Chloride Channels (CaCC)

Talniflumate is a potent blocker of calcium-activated chloride channels (CaCC).[1] The inhibition of these channels is another mechanism contributing to the regulation of mucin secretion and may play a role in its therapeutic effects in conditions like cystic fibrosis.[6]

Pharmacokinetics

Talniflumate is orally administered and undergoes extensive first-pass metabolism to its active metabolite, niflumic acid.[1] A study in 12 healthy volunteers showed that niflumic acid has a bioavailability of 100%.[1] The total plasma clearance of niflumic acid averaged 45 ml/min, with a volume of distribution of 0.12 l/kg.[1] Niflumic acid is a weak acid that is strongly bound to plasma proteins.[1]

Table 3: Pharmacokinetic Parameters of Niflumic Acid (Active Metabolite of **Talniflumate**)



| Parameter | Value | Source |
|------------------------|-----------------------------------|--------|
| Bioavailability | 100% | [1] |
| Total Plasma Clearance | 45 ml/min | [1] |
| Volume of Distribution | 0.12 l/kg | [1] |
| Half-life | Approximately 2h | [1] |
| Protein Binding | Strongly bound to plasma proteins | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of **Talniflumate**.

Determination of Talniflumate and Niflumic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the simple and rapid quantification of **Talniflumate** and its active metabolite, niflumic acid, in human plasma.

- · Sample Preparation:
 - To a 100 μL aliquot of human plasma, add an internal standard.
 - Perform protein precipitation by adding 300 μL of acetonitrile.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 13,000 rpm for 5 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
 - Reconstitute the residue in 100 μL of the mobile phase.



- Chromatographic Conditions:
 - LC System: Agilent 1200 series HPLC.
 - Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 μm).
 - Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometric Conditions:
 - MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Negative ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transitions for **Talniflumate**, niflumic acid, and the internal standard.

Western Blot Analysis of GCNT3 Expression

This protocol describes the assessment of GCNT3 protein expression in pancreatic cancer cells treated with **Talniflumate**.[7]

- · Cell Culture and Treatment:
 - Culture pancreatic cancer cell lines (e.g., DT4313, FC1242, FC1245) in appropriate growth medium.
 - Treat the cells with Talniflumate (e.g., 100 μM) for a specified duration (e.g., 48 hours).
- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.



- Determine the protein concentration of the lysates using a BCA protein assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against GCNT3 overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Immunofluorescence Staining of MUC1 and MUC5AC in Organoids

This protocol details the immunofluorescence analysis of MUC1 and MUC5AC expression in pancreatic cancer organoids following **Talniflumate** treatment.[7]

- Organoid Culture and Treatment:
 - Establish and culture pancreatic cancer organoids in Matrigel.
 - \circ Treat the organoids with **Talniflumate** (e.g., 100 μ M) for a defined period.
- Fixation and Permeabilization:
 - Fix the organoids in 4% paraformaldehyde for 30 minutes at room temperature.
 - Permeabilize the fixed organoids with 0.5% Triton X-100 in PBS for 15 minutes.



• Immunostaining:

- Block the organoids with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate the organoids with primary antibodies against MUC1 and MUC5AC overnight at 4°C.
- Wash the organoids with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Counterstain the nuclei with DAPI.
- · Imaging:
 - Mount the stained organoids on glass slides.
 - Visualize and capture images using a confocal microscope.

In Vivo Study in a Syngeneic Mouse Model of Pancreatic Cancer

This protocol outlines an in vivo experiment to evaluate the efficacy of **Talniflumate** in a syngeneic mouse model of pancreatic cancer.[3]

- Animal Model:
 - Use immunocompetent syngeneic mice (e.g., C57BL/6).
 - Orthotopically transplant pancreatic cancer organoids (e.g., KPC06) suspended in Cultrex into the tail region of the pancreas.
- Treatment Groups:
 - Randomly assign tumor-bearing mice to different treatment groups (n=5 per group):
 - Control (saline)
 - Talniflumate diet regimen

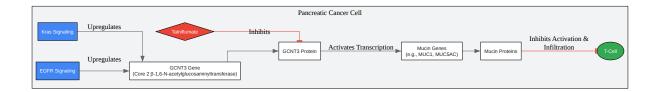


- Standard chemotherapy (e.g., gemcitabine/nab-paclitaxel)
- Combination of Talniflumate and chemotherapy
- Drug Administration:
 - Administer **Talniflumate** through a specially formulated diet.
 - Administer chemotherapy via appropriate routes (e.g., intraperitoneal injection).
- Efficacy Evaluation:
 - Monitor tumor growth over time using imaging techniques or by measuring tumor volume at the end of the study.
 - Assess the impact of the treatments on immune cell infiltration (e.g., T cells) in the tumor microenvironment through immunohistochemistry or flow cytometry of tumor tissues.
 - Analyze the expression of GCNT3 and mucins in the tumor tissues.

Signaling Pathways and Experimental Workflows

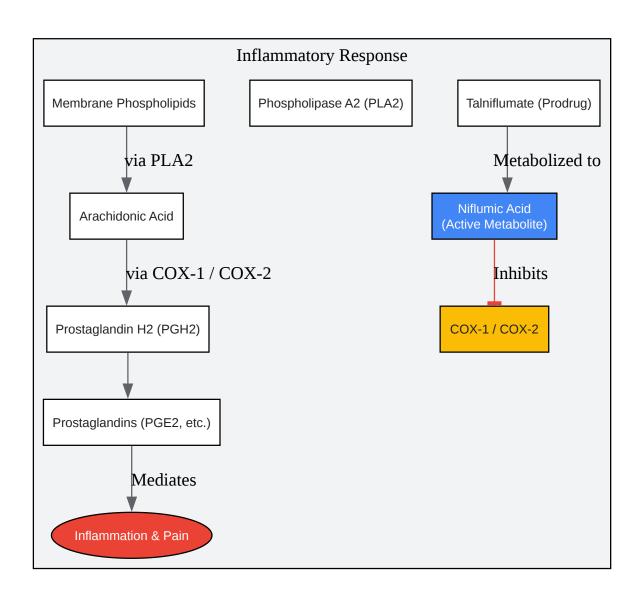
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **Talniflumate** and a typical experimental workflow for its evaluation.





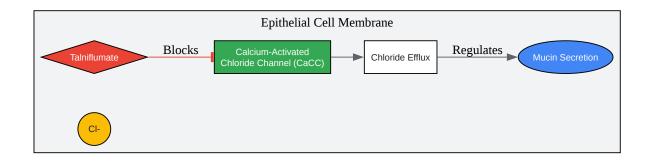
Caption: Talniflumate's inhibition of the GCNT3-mucin pathway.





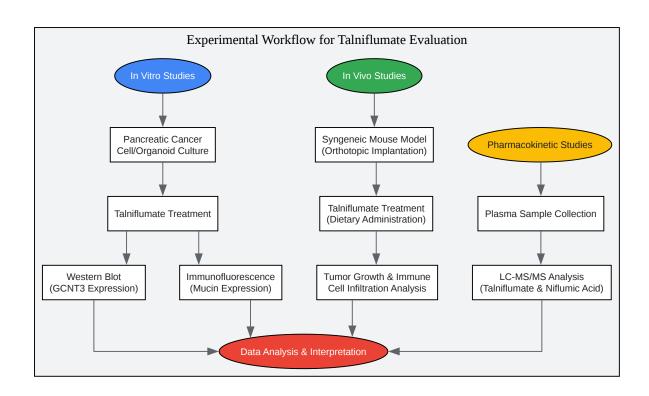
Caption: Inhibition of the COX pathway by Talniflumate's active metabolite.





Caption: Blockade of Calcium-Activated Chloride Channels by **Talniflumate**.





Caption: A logical workflow for the preclinical evaluation of **Talniflumate**.

Conclusion



Talniflumate is a molecule of significant interest due to its well-defined anti-inflammatory properties and its more recently elucidated role as a mucin regulator. Its ability to target multiple pathways, including GCNT3-mediated mucin synthesis, cyclooxygenase-dependent prostaglandin production, and calcium-activated chloride channels, underscores its therapeutic versatility. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of Talniflumate for a range of inflammatory and hypersecretory disorders, as well as for its potential application in oncology as an adjuvant to enhance the efficacy of existing cancer therapies. The continued investigation into its molecular interactions and signaling cascades will be crucial in fully realizing the therapeutic potential of this compound.

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- To cite this document: BenchChem. [Talniflumate: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Mechanisms]. BenchChem, [2025]. [Online PDF].



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